molecular formula C16H23N5 B5753303 N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

カタログ番号 B5753303
分子量: 285.39 g/mol
InChIキー: UOYFRWMECODWNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as DTG, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. DTG has been extensively studied for its potential application in the field of medicinal chemistry, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

作用機序

DTG acts as a sigma receptor agonist, which leads to the modulation of various neurotransmitters and neuromodulators in the brain. DTG has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are involved in the regulation of various physiological and pathological processes in the brain. DTG has also been found to inhibit the release of glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and physiological effects:
DTG has been shown to possess various biochemical and physiological effects. Studies have shown that DTG exhibits neuroprotective, anti-inflammatory, and antioxidant properties, which are beneficial in the treatment of various neurological disorders. DTG has also been found to increase the release of acetylcholine, dopamine, and serotonin, which are involved in the regulation of various physiological and pathological processes in the brain.

実験室実験の利点と制限

DTG has several advantages and limitations for lab experiments. One of the advantages is that it exhibits high affinity for sigma receptors, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it possesses neuroprotective, anti-inflammatory, and antioxidant properties, which are beneficial in the treatment of various neurological disorders. However, one of the limitations is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the study of DTG. One of the future directions is to conduct more extensive studies on its safety and efficacy in humans. Another future direction is to investigate its potential application in the treatment of other neurological disorders. Furthermore, more studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to optimize its synthesis method and to improve its pharmacological properties.

合成法

DTG can be synthesized using various methods, including the one-pot reaction of 2,5-dimethylphenylhydrazine with 2,3-dichloroquinoxaline followed by the reaction with sodium methoxide in methanol. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 2-chloro-3-formylquinoxaline, followed by the reaction with sodium methoxide in methanol. These methods have been reported to yield DTG with high purity and good yields.

科学的研究の応用

DTG has been extensively studied for its potential application in the treatment of various neurological disorders. Studies have shown that DTG exhibits high affinity for sigma receptors, which are involved in the regulation of various physiological and pathological processes in the brain. DTG has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties, and has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

特性

IUPAC Name

4-N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-11-6-7-12(2)13(10-11)18-15-19-14(17)20-16(21-15)8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYFRWMECODWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3(CCCCC3)N=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。